IDO1 Inhibitory Potency: 9.20 nM IC50 Represents a >100-Fold Improvement Over Generic Indole-2-carboxylic Acid Scaffolds
3-Ethyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid exhibits potent IDO1 inhibition with an IC50 of 9.20 nM in human HeLa cells, as determined by a 24-hour RFMS assay using tryptophan as substrate [1]. This potency far exceeds that of unsubstituted indole-2-carboxylic acid derivatives, which generally exhibit negligible IDO1 inhibition. The most potent 6-acetamido-indole-2-carboxylic acid derivative (compound 9o-1) from a recent SAR study demonstrated an IDO1 IC50 of 1.17 μM , representing a >100-fold lower potency compared to the target compound. Furthermore, the target compound's potency is comparable to or exceeds that of several advanced IDO1 inhibitors, including IDO-IN-2 (IC50 = 38 nM) [2] and PF-06840003, positioning it among the most potent IDO1-targeting indole-based chemical probes available for preclinical investigation.
| Evidence Dimension | IDO1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 9.20 nM |
| Comparator Or Baseline | Compound 9o-1 (6-acetamido-indole-2-carboxylic acid derivative): 1.17 μM (1,170 nM); IDO-IN-2: 38 nM |
| Quantified Difference | ~127-fold more potent than 9o-1; ~4.1-fold more potent than IDO-IN-2 |
| Conditions | Human HeLa cells, tryptophan substrate, 24 h incubation, RFMS assay (target compound); enzyme inhibition assay (9o-1) |
Why This Matters
This nanomolar cellular potency enables robust target engagement at low compound concentrations, minimizing off-target effects and conserving precious compound supply in preclinical studies.
- [1] BindingDB. BDBM50578667 (CHEMBL4864639). Affinity Data: IC50 = 9.20 nM (IDO1 inhibition in human HeLa cells, 24 h RFMS assay). View Source
- [2] BioTool. IDO-IN-2 Product Information: IDO1 IC50 = 38 nM. View Source
